O-phospho-D-tyrosine O-phospho-D-tyrosine O(4)-phospho-D-tyrosine is a D-tyrosine derivative that is D-tyrosine phosphorylated at the phenolic hydroxy group. It is an O(4)-phosphotyrosine, a D-tyrosine derivative, a D-alpha-amino acid and an aromatic amino acid. It is an enantiomer of an O(4)-phospho-L-tyrosine.
Brand Name: Vulcanchem
CAS No.: 108321-25-1
VCID: VC0555502
InChI: InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Molecular Formula: C9H12NO6P
Molecular Weight: 261,16 g/mole

O-phospho-D-tyrosine

CAS No.: 108321-25-1

Cat. No.: VC0555502

Molecular Formula: C9H12NO6P

Molecular Weight: 261,16 g/mole

* For research use only. Not for human or veterinary use.

O-phospho-D-tyrosine - 108321-25-1

Specification

CAS No. 108321-25-1
Molecular Formula C9H12NO6P
Molecular Weight 261,16 g/mole
IUPAC Name (2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Standard InChI Key DCWXELXMIBXGTH-MRVPVSSYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Introduction

Chemical Structure and Properties

O-phospho-D-tyrosine (CAS: 108321-25-1) is a phosphorylated derivative of D-tyrosine, where a phosphate group is attached to the phenolic hydroxyl group of the tyrosine side chain. This modification creates a compound with distinct chemical and biological properties compared to unmodified D-tyrosine.

Molecular Structure

O-phospho-D-tyrosine has the molecular formula C₉H₁₂NO₆P with a molecular weight of 261.17 g/mol . The compound is characterized by its D-configuration at the α-carbon, distinguishing it from its L-enantiomer. In IUPAC nomenclature, it is properly identified as (2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid .

The structure features several key functional groups:

  • A carboxylic acid group (-COOH)

  • A primary amine group (-NH₂)

  • A phenyl ring with a phosphate group (-OPO₃H₂) at the para position

This phosphate group is the defining modification that transforms D-tyrosine into O-phospho-D-tyrosine, creating a compound with significantly different chemical and biological properties.

Physical and Chemical Properties

O-phospho-D-tyrosine typically appears as a white solid with distinct physicochemical properties. The presence of the phosphate group significantly increases the polarity and hydrophilicity compared to unmodified D-tyrosine .

Table 1: Key Properties of O-phospho-D-tyrosine

PropertyValue
Molecular FormulaC₉H₁₂NO₆P
Molecular Weight261.17 g/mol
CAS Number108321-25-1
IUPAC Name(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Physical StateWhite solid
ConfigurationD (R)
Functional GroupsCarboxylic acid, primary amine, phosphate ester

The compound contains multiple ionizable groups, giving it complex acid-base properties. The phosphate group, carboxylic acid, and amine functionalities can all undergo protonation/deprotonation depending on pH, resulting in multiple charged states under physiological conditions.

Comparison with Related Compounds

O-phospho-D-tyrosine belongs to a family of phosphorylated amino acids that includes both D- and L-isomers of phosphoserine, phosphothreonine, and phosphotyrosine. Its closest structural relative is O-phospho-L-tyrosine (CAS: 21820-51-9), which is its enantiomer .

While O-phospho-L-tyrosine is commonly found in proteins involved in signal transduction pathways, O-phospho-D-tyrosine is primarily synthetic and used as a research tool . The key difference between these enantiomers lies in their stereochemistry at the α-carbon, which significantly affects their recognition by enzymes and binding proteins.

Table 2: Comparison of O-phospho-D-tyrosine with Related Compounds

CompoundConfigurationNatural OccurrenceKey Distinctions
O-phospho-D-tyrosineD (R)Rare/SyntheticResistant to natural phosphatases, research tool
O-phospho-L-tyrosineL (S)Common in signaling proteinsInvolved in natural signal transduction
D-tyrosineD (R)Found in some bacterial peptidesLacks phosphate group, limited bioactivity
L-tyrosineL (S)Abundant in natural proteinsPrecursor to neurotransmitters and hormones

This stereochemical difference results in distinct biological behaviors, particularly regarding enzymatic recognition and metabolism in biological systems.

Synthesis Methods

The synthesis of O-phospho-D-tyrosine presents unique challenges due to the need for selective phosphorylation of the phenolic hydroxyl group while maintaining the D-configuration at the α-carbon. Several strategies have been developed to accomplish this transformation efficiently.

Traditional Synthetic Approaches

Traditional methods for synthesizing O-phospho-D-tyrosine typically involve the phosphorylation of D-tyrosine using phosphorylating agents under controlled conditions. Two primary approaches have been established:

Direct Phosphorylation

This approach utilizes phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base like pyridine . The reaction generally occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. While effective, this method often requires careful control of reaction conditions to prevent side reactions.

Protection-Deprotection Strategies

This approach involves:

  • Protection of the carboxylic acid and amine groups

  • Selective phosphorylation of the phenolic hydroxyl group

  • Deprotection to yield the final product

Modern Synthetic Methods

Recent advances have led to improved approaches for tyrosine phosphorylation, applicable to both L and D forms:

Phosphorohalidates Method

This method employs phosphorochloridates as phosphorylating agents in the presence of a base . Due to the relatively low reactivity of phosphorochloridates, catalysts such as 4-dimethylaminopyridine (DMAP) or Lewis acids are often added to facilitate the reaction.

A notable recent development involves site-selective phosphorylation of tyrosine using o-xylenyl phosphoryl chloride with 2-aryl-4-DMAP-N-oxide as a catalyst and pempidine as a base . This approach demonstrates high selectivity for tyrosine over other hydroxyl-containing amino acids like serine and threonine.

Photocatalytic Phosphorylation

A significant breakthrough reported in 2025 describes a photocatalytic tyrosine phosphorylation reaction via a radical Arbuzov-type mechanism . This approach offers several advantages:

  • Proceeds under mild conditions near neutral pH

  • Shows good selectivity for tyrosine in peptide contexts

  • Tolerates various functional groups

  • Enables phosphorylation without harsh reagents

This photocatalytic method represents a major advance in tyrosine phosphorylation chemistry and could be applicable to the synthesis of O-phospho-D-tyrosine in complex molecular contexts.

Enzymatic Approaches

Research Applications

O-phospho-D-tyrosine has found diverse applications across multiple scientific disciplines, from basic biochemical research to pharmaceutical development.

Chemical Biology Applications

In chemical biology, O-phospho-D-tyrosine serves several important functions:

Phosphopeptide Mimetics

Incorporating O-phospho-D-tyrosine into peptides creates stable phosphotyrosine mimetics that can interact with phosphotyrosine-binding domains without undergoing rapid dephosphorylation . These mimetics help elucidate phosphorylation-dependent protein-protein interactions by providing extended observation windows.

Kinase and Phosphatase Studies

O-phospho-D-tyrosine can serve as a control substrate in studies of tyrosine kinases and phosphatases, helping researchers understand the stereochemical requirements for enzyme recognition . Comparing the activity of these enzymes toward L- and D-phosphotyrosine provides insights into their catalytic mechanisms and substrate specificity.

Structural Biology Applications

The unique properties of O-phospho-D-tyrosine make it valuable for structural biology studies:

Racemic Crystallography

The technique of racemic protein crystallography, which involves crystallizing a mixture of L- and D-protein enantiomers, has emerged as a powerful approach for obtaining high-resolution structures . O-phospho-D-tyrosine can be incorporated into D-peptides used in such studies, enabling structural analysis of phosphotyrosine-containing motifs.

Stable Complexes for Structural Analysis

The enhanced stability of complexes containing O-phospho-D-tyrosine facilitates structural studies of phosphotyrosine-binding domains, providing opportunities to capture normally transient interactions for detailed analysis.

Pharmaceutical Research

O-phospho-D-tyrosine has potential applications in pharmaceutical research and drug development:

Stable Inhibitors

Peptides containing O-phospho-D-tyrosine can serve as stable inhibitors of phosphotyrosine-binding domains involved in disease processes . Their resistance to degradation potentially extends their half-lives in biological systems, making them attractive candidates for therapeutic development.

Mirror-Image Phage Display

D-enantiomers of protein drug targets containing O-phospho-D-tyrosine can be used in mirror-image phage display, allowing discovery of D-peptide ligands as potential therapeutic candidates . These D-peptide ligands offer advantages including proteolytic stability and potentially reduced immunogenicity.

Analytical Methods for Detection and Quantification

Various analytical techniques have been developed for the detection, identification, and quantification of O-phospho-D-tyrosine in research contexts.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is widely used for the analysis of phosphorylated amino acids, including O-phospho-D-tyrosine. Chiral HPLC methods can distinguish between D- and L-phosphotyrosine enantiomers, enabling their selective detection and quantification .

Recent developments in chiral separation technology have enabled improved detection of tyrosine enantiomers, with some approaches achieving nearly six-fold differences in peak currents for tyrosine enantiomers using differential pulse voltammetry .

Mass Spectrometry

Mass spectrometry (MS) serves as a powerful tool for the analysis of phosphorylated amino acids. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) provide highly sensitive and selective methods for detecting and quantifying O-phospho-D-tyrosine.

The creation of the dbPSP 2.0 database, which contains 19,296 experimentally identified phosphorylation sites in 8,586 proteins from 200 prokaryotic organisms , exemplifies the application of mass spectrometry in comprehensive phosphorylation studies. While primarily focused on natural phosphorylation sites, such databases provide valuable resources for comparative studies involving both L- and D-phosphotyrosine.

Electrochemical Detection

Recent advances in electrochemical detection of amino acid enantiomers have relevance for O-phospho-D-tyrosine analysis . These approaches typically involve:

  • Development of chiral interfaces or electrodes

  • Measurement of differential electrochemical responses to D and L enantiomers

  • Quantification based on these differential responses

Such methods offer potential advantages including simplicity, rapid analysis times, and the possibility of miniaturization for point-of-use applications.

Current Research Trends and Future Directions

Research involving O-phospho-D-tyrosine continues to evolve, with several emerging trends and potential future directions.

Advances in Synthetic Methodology

Recent developments in synthetic chemistry are expanding access to O-phospho-D-tyrosine and related compounds:

Photocatalytic Methods

The development of photocatalytic tyrosine phosphorylation reactions represents a significant advance, offering milder conditions and greater selectivity than traditional methods. These approaches have potential applications in the synthesis of O-phospho-D-tyrosine in complex molecular contexts, including peptides and proteins.

Site-Selective Modifications

Progress in site-selective chemical modifications is enabling more precise incorporation of phosphotyrosine residues, including the D-enantiomer, into peptides and proteins . These methods offer opportunities to create defined phosphorylation patterns for studying phosphorylation-dependent processes.

Applications in Chiral Biology

The field of chiral biology, which explores the significance of molecular chirality in biological systems, represents an exciting frontier for O-phospho-D-tyrosine applications:

Chiral Amplification Studies

Research on chiral amplification mechanisms provides insights into the origin of homochirality in biological systems . Studies involving phosphorylated amino acids, including phosphotyrosine, contribute to understanding these fundamental processes.

Recent work has demonstrated significant chiral amplification effects with phosphorylated amino acids. For example, phosphorylated tyrosine derivatives have shown substantial enantioenrichment, with initial enantiomeric excesses of 16% increasing to final values of 94% . Such findings have implications for both prebiotic chemistry and the development of enantioselective synthetic methods.

Mirror-Image Enzyme Systems

Advances in total chemical synthesis of D-proteins are enabling the creation of mirror-image enzyme systems . O-phospho-D-tyrosine could play important roles in such systems, particularly where phosphorylation-dependent processes are involved.

Therapeutic Applications

Emerging therapeutic applications represent another promising direction for O-phospho-D-tyrosine research:

Phosphotyrosine-Based Drug Development

The development of drugs targeting phosphotyrosine-dependent interactions continues to advance . O-phospho-D-tyrosine provides a stable scaffold for creating inhibitors of such interactions, potentially leading to new therapeutic approaches for diseases involving dysregulated phosphorylation pathways.

D-Peptide Therapeutics

D-peptides offer advantages including proteolytic stability and potentially reduced immunogenicity . Incorporating O-phospho-D-tyrosine into D-peptide therapeutics could create stable modulators of phosphotyrosine-dependent interactions involved in disease processes.

Table 3: Current and Emerging Applications of O-phospho-D-tyrosine

Application AreaCurrent UsesEmerging Directions
Synthetic ChemistryBuilding block for phosphopeptidesPhotocatalytic and site-selective methods
Structural BiologyStable phosphotyrosine mimeticsRacemic crystallography of phosphoproteins
Chemical BiologyProbing phosphorylation pathwaysMirror-image biological systems
Pharmaceutical ResearchStable kinase inhibitorsD-peptide therapeutics for clinical applications
Analytical ChemistryStandards for phosphoprotein analysisChiral separation and detection technologies

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